6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride is a chemical compound with the molecular formula C10H20Cl3N5O. It is known for its unique structure, which includes a cyclohexyloxy group attached to a pyrimidine ring substituted with three amino groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is achieved by reacting urea with strong bases and nitrating agents.
Cyclohexyloxy Group Introduction: The cyclohexyloxy group is introduced through a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the pyrimidine intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrimidine derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triaminopyrimidine: A structurally similar compound with three amino groups attached to the pyrimidine ring.
6-Methoxypyrimidine-2,4,5-triamine: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
6-Ethoxypyrimidine-2,4,5-triamine: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
Uniqueness
6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties. This structural feature enhances its stability, solubility, and potential interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H18ClN5O |
---|---|
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
6-cyclohexyloxypyrimidine-2,4,5-triamine;hydrochloride |
InChI |
InChI=1S/C10H17N5O.ClH/c11-7-8(12)14-10(13)15-9(7)16-6-4-2-1-3-5-6;/h6H,1-5,11H2,(H4,12,13,14,15);1H |
InChI-Schlüssel |
YTNNPPDECSKBMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=NC(=NC(=C2N)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.